molecular formula C24H30N6O8 B588026 O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 CAS No. 1356354-05-6

O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5

Cat. No.: B588026
CAS No.: 1356354-05-6
M. Wt: 535.569
InChI Key: MPEPPXVLNHJWMG-YSZZYQCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 is a chemically modified version of Valganciclovir, a prodrug of ganciclovir. This compound is used primarily in biochemical research, particularly in the study of proteomics and antiviral therapies. The addition of the O-Acetyl and N-Benzyloxycarbonyl groups, along with the deuterium labeling (d5), enhances its stability and allows for more precise tracking in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 involves multiple steps, starting from Valganciclovir. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected Valganciclovir, oxidized or reduced derivatives, and substituted analogs .

Scientific Research Applications

O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 involves its conversion to ganciclovir, which inhibits viral DNA synthesis. The molecular targets include viral DNA polymerase, which is essential for viral replication. The compound is phosphorylated by viral kinases, leading to the formation of ganciclovir triphosphate, which competitively inhibits viral DNA polymerase and terminates DNA chain elongation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 is unique due to its enhanced stability and deuterium labeling, which allows for more precise tracking in metabolic studies. The addition of protective groups also improves its chemical stability and facilitates its use in various research applications .

Properties

IUPAC Name

[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuteriopropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O8/c1-14(2)18(27-24(34)37-9-16-7-5-4-6-8-16)22(33)36-11-17(10-35-15(3)31)38-13-30-12-26-19-20(30)28-23(25)29-21(19)32/h4-8,12,14,17-18H,9-11,13H2,1-3H3,(H,27,34)(H3,25,28,29,32)/t17?,18-/m0/s1/i10D2,11D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEPPXVLNHJWMG-YSZZYQCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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